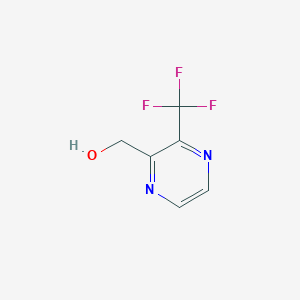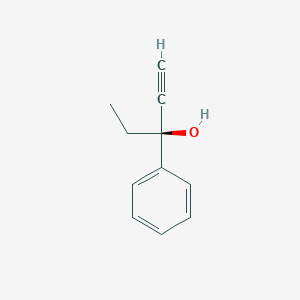
(S)-3-phenylpent-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-phenylpent-1-yn-3-ol is an organic compound characterized by a phenyl group attached to a pentynol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-phenylpent-1-yn-3-ol typically involves the use of chiral catalysts to ensure the formation of the desired enantiomer. One common method involves the alkynylation of aldehydes using a chiral ligand to induce asymmetry. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond, forming alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
Oxidation: Formation of phenylpent-1-yn-3-one or phenylpent-1-ynoic acid.
Reduction: Formation of (S)-3-phenylpent-1-en-3-ol or (S)-3-phenylpentan-3-ol.
Substitution: Formation of (S)-3-phenylpent-1-yn-3-chloride or (S)-3-phenylpent-1-yn-3-amine.
Applications De Recherche Scientifique
(S)-3-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-phenylpent-1-yn-3-ol: The enantiomer of (S)-3-phenylpent-1-yn-3-ol, with similar but distinct properties.
3-phenylprop-2-yn-1-ol: A structurally related compound with a shorter carbon chain.
3-phenylbut-1-yn-3-ol: Another related compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
(3S)-3-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H12O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h1,5-9,12H,4H2,2H3/t11-/m1/s1 |
Clé InChI |
OBZUGNGWNBQMLU-LLVKDONJSA-N |
SMILES isomérique |
CC[C@](C#C)(C1=CC=CC=C1)O |
SMILES canonique |
CCC(C#C)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
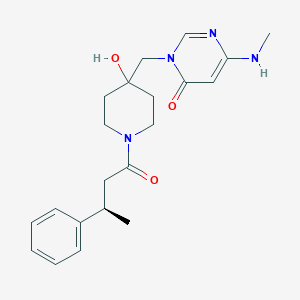
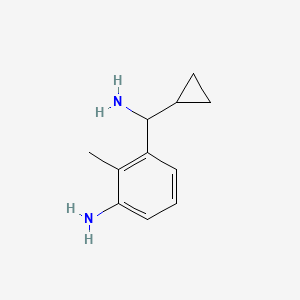
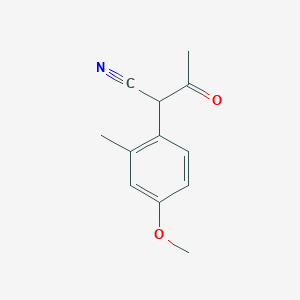
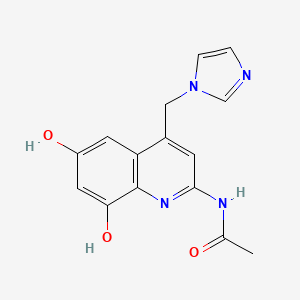
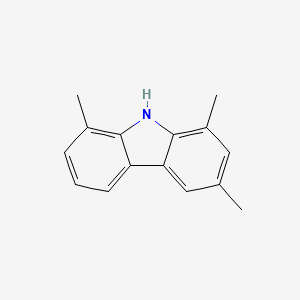
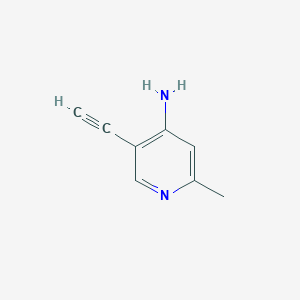
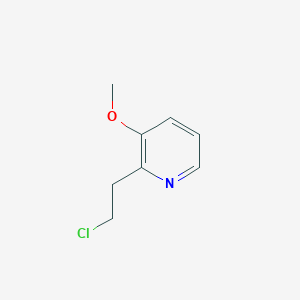
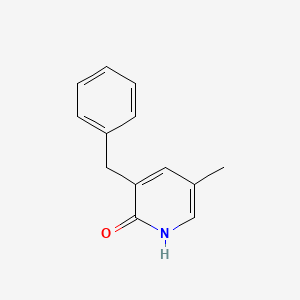
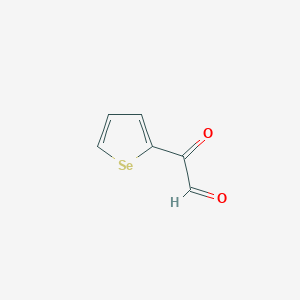
![1-(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)ethanone](/img/structure/B12974313.png)
